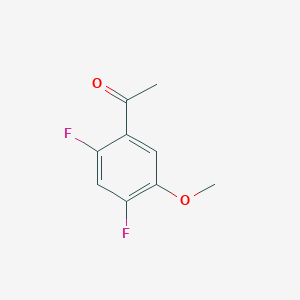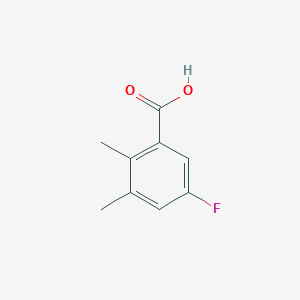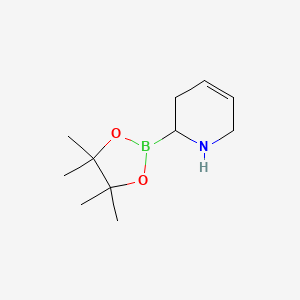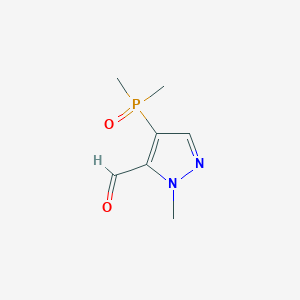![molecular formula C7H6FNO B13515215 5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
5-fluoro-2H,3H-furo[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-2H,3H-furo[2,3-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring The presence of a fluorine atom at the 5-position of the furan ring adds unique chemical properties to this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2H,3H-furo[2,3-c]pyridine can be achieved through several synthetic routes. One common method involves the Rh-catalyzed tandem reaction, which constructs the furo[2,3-c]pyridine core by cyclization reactions . This method typically requires specific reaction conditions, including the use of rhodium catalysts and suitable ligands to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Rh-catalyzed tandem reaction or other efficient synthetic routes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-2H,3H-furo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 5-position.
Wissenschaftliche Forschungsanwendungen
5-fluoro-2H,3H-furo[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Wirkmechanismus
The mechanism of action of 5-fluoro-2H,3H-furo[2,3-c]pyridine involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound have been shown to target key cellular signaling pathways, such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions can disrupt cellular processes, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoro-2H,3H-furo[2,3-b]pyridine: Another fluorinated furo[2,3-b]pyridine compound with similar structural features.
Furo[3,2-c]pyridine-based compounds: These compounds share the furo[2,3-c]pyridine core but differ in the substitution pattern and functional groups.
Uniqueness
5-fluoro-2H,3H-furo[2,3-c]pyridine is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for developing new pharmaceuticals and materials with tailored properties.
Eigenschaften
Molekularformel |
C7H6FNO |
|---|---|
Molekulargewicht |
139.13 g/mol |
IUPAC-Name |
5-fluoro-2,3-dihydrofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H6FNO/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2 |
InChI-Schlüssel |
CXMXUSRDTPQPHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CN=C(C=C21)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans](/img/structure/B13515138.png)
![(2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13515141.png)
![rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13515142.png)
![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)



![5-Azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B13515186.png)


![(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoicacid](/img/structure/B13515200.png)

